
3-(2-Mercaptoethyl)phenol
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Overview
Description
3-(2-sulfanylethyl)phenol is an organic compound with the molecular formula C8H10OS It consists of a phenol group substituted with a 2-sulfanylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-sulfanylethyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a thiol group. The reaction typically requires a strong base and a polar aprotic solvent to facilitate the substitution process .
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its mild and green reaction conditions, making it an environmentally friendly option .
Industrial Production Methods
Industrial production of 3-(2-sulfanylethyl)phenol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation to form disulfides or sulfonic acids, while the phenol moiety can participate in redox processes:
Thiol Oxidation
-
Disulfide formation :
2HS-C2H4−C6H4−OHO2/Fe3+HO-C6H4−C2H4−S-S-C2H4−C6H4−OH+2H2O -
Sulfonic acid formation :
HS-C2H4−C6H4−OHH2O2/H+HO3S-C2H4−C6H4−OH
Phenol Oxidation
Electrophilic Aromatic Substitution
The phenol group directs electrophiles to ortho and para positions, while the electron-donating thiol ethyl chain modulates reactivity:
Key Mechanistic Notes :
-
The -OH group strongly activates the ring, overriding the weaker electron-donating effect of the thiol ethyl chain .
-
Intramolecular hydrogen bonding between -OH and -SH may stabilize intermediates .
Condensation Reactions
The thiol group can act as a nucleophile or catalyst in condensation processes:
With Aldehydes/Ketones
-
Thioacetal formation :
HS-C2H4−C6H4−OH+2RCHO→HO-C6H4−C2H4−S-(CH(OR))2
With Carbonyl Compounds
-
Mannich-type reactions :
HS-C2H4−C6H4−OH+R2NH+HCHO→HO-C6H4−C2H4−S-CH2−NR2
Reduction Reactions
Selective reduction of functional groups is feasible:
Target Group | Reagents/Conditions | Product |
---|---|---|
Thiol (-SH) | LiAlH₄, THF, reflux | 3-(2-Hydroxyethyl)phenol |
Phenol (-OH) | H₂, Pd/C, 423 K | 3-(2-Mercaptoethyl)cyclohexanol |
Notes :
-
Thiol reduction requires harsh conditions due to strong S–H bond dissociation energy .
-
Phenol hydrogenation is less common but achievable under high-pressure H₂ .
Cyclization and Cross-Coupling
Intramolecular reactions are facilitated by proximity of functional groups:
-
Oxidative cyclization :
HO-C6H4−C2H4−SHPIFA, CH3CNBenzo[b][1][4]oxathiin
Mechanistic Insights from Structural Analog Studies
Scientific Research Applications
3-(2-sulfanylethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-sulfanylethyl)phenol primarily involves its antioxidant properties. The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . Additionally, the compound can chelate metal ions, reducing their availability to participate in harmful redox reactions .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound of 3-(2-sulfanylethyl)phenol, which lacks the 2-sulfanylethyl group.
Thiophenol: Contains a thiol group attached directly to the benzene ring, unlike 3-(2-sulfanylethyl)phenol, which has a phenol group.
Hydroquinone: A dihydroxybenzene compound with antioxidant properties similar to those of 3-(2-sulfanylethyl)phenol.
Uniqueness
3-(2-sulfanylethyl)phenol is unique due to the presence of both a phenol and a thiol group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Q & A
Q. What are the established synthetic routes for 3-(2-Mercaptoethyl)phenol, and how can reaction conditions be optimized for yield and purity?
Basic Synthesis & Optimization
A common approach involves nucleophilic substitution reactions, where 2-mercaptoethyl groups are introduced to phenol derivatives. Protecting groups (e.g., acetyl or tert-butyl) are often employed to stabilize the thiol (-SH) group during synthesis, preventing undesired oxidation or disulfide formation. Post-synthesis, purification via column chromatography or recrystallization ensures high purity. Analytical techniques such as HPLC (for purity assessment) and NMR spectroscopy (to confirm structural integrity) are critical . Optimization may involve adjusting solvent polarity, reaction temperature, and catalyst selection (e.g., palladium for cross-coupling reactions).
Q. How can computational chemistry methods like DFT predict the reactivity of this compound in biological systems?
Advanced Computational Analysis
Density Functional Theory (DFT) calculations, such as those using the B3LYP functional with a 6-31G basis set*, can model the electronic structure, molecular orbitals, and electrostatic potential surfaces of this compound. These simulations predict reactive sites (e.g., thiol group nucleophilicity) and potential interactions with biological targets like enzymes or receptors. For example, DFT-derived parameters (e.g., HOMO-LUMO gaps) correlate with redox activity, which is crucial for understanding antioxidant or pro-oxidant behavior .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how do they address potential isomerism?
Basic Structural Characterization
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, distinguishing between ortho/meta/para substituents and detecting thiol group shielding effects.
- IR Spectroscopy : Confirms functional groups (e.g., -OH, -SH stretches at ~2500–2600 cm−1).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Isomerism (e.g., positional or stereoisomers) is resolved via 2D NMR techniques (COSY, NOESY) and X-ray crystallography if crystallizable .
Q. In neuropharmacological studies, what experimental models are appropriate for evaluating the activity of this compound analogs?
Advanced Biological Models
- In vitro assays : Dopaminergic cell lines (e.g., SH-SY5Y) treated with neurotoxins (e.g., MPTP) to study neuroprotection against oxidative stress.
- In vivo models : Transgenic mice (e.g., α-synuclein overexpression) for Parkinson’s disease (PD) studies. Behavioral tests (rotarod, open-field) and immunohistochemical analysis of brain tissue assess efficacy.
- Mechanistic studies : Electrophysiological recordings or fluorescence-based calcium imaging to evaluate ion channel modulation. The compound’s thiol group may interact with cysteine residues in proteins, influencing activity .
Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Advanced Data Reconciliation
Contradictions often arise from variability in experimental design, such as:
- Dose-dependent effects : Low vs. high concentrations may exhibit opposing activities (e.g., antioxidant vs. pro-oxidant).
- Assay conditions : pH, temperature, or solvent (DMSO vs. aqueous buffers) alter compound stability and reactivity.
- Structural analogs : Minor modifications (e.g., substituent position) drastically change bioactivity. Meta-analyses using cheminformatics tools (e.g., QSAR models) can identify critical structural determinants. Cross-validation with orthogonal assays (e.g., enzyme inhibition vs. cell viability) clarifies mechanisms .
Q. What methodologies are recommended for studying the metabolic pathways of this compound in mammalian systems?
Advanced Metabolism Studies
- LC-MS/MS : Tracks metabolites in plasma, urine, or tissue homogenates.
- Isotope labeling : 34S-labeled thiol groups enable tracing of sulfation or glutathione conjugation pathways.
- Enzyme inhibition assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes. Hepatocyte or microsome incubations provide in vitro metabolic profiles .
Q. How can researchers design experiments to assess the genotoxic potential of this compound derivatives?
Advanced Toxicity Screening
- Ames test : Salmonella typhimurium strains (TA98, TA100) detect mutagenicity via reverse mutation assays.
- Comet assay : Measures DNA strand breaks in mammalian cells (e.g., HepG2).
- Micronucleus test : Evaluates chromosomal damage in bone marrow or peripheral blood cells.
Positive controls (e.g., ethyl methanesulfonate) and dose-response curves are critical for validating results .
Q. What strategies improve the stability of this compound during storage and experimental use?
Basic Stability Optimization
- Storage : Under inert gas (N2 or Ar) at -20°C to prevent oxidation.
- Buffering : Use antioxidants (e.g., ascorbic acid) in aqueous solutions.
- Derivatization : Convert thiol to disulfide or thioether derivatives for long-term stability, with in situ reduction before use. Stability is monitored via periodic HPLC analysis .
Properties
Molecular Formula |
C8H10OS |
---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
3-(2-sulfanylethyl)phenol |
InChI |
InChI=1S/C8H10OS/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,9-10H,4-5H2 |
InChI Key |
QVYWJIITEWXYCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCS |
Origin of Product |
United States |
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